molecular formula C5H2FN3 B11719824 3-Fluoro-pyrazine-2-carbonitrile

3-Fluoro-pyrazine-2-carbonitrile

Cat. No.: B11719824
M. Wt: 123.09 g/mol
InChI Key: COXOPIYTYHDTHA-UHFFFAOYSA-N
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Description

3-Fluoro-pyrazine-2-carbonitrile is a fluorinated heterocyclic compound with the molecular formula C5H2FN3 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-pyrazine-2-carbonitrile typically involves the fluorination of pyrazine derivatives. One common method is the reaction of 3-chloropyrazine-2-carbonitrile with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of flow chemistry allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Nucleophilic Substitution: Formation of 3-alkoxy-pyrazine-2-carbonitrile or 3-amino-pyrazine-2-carbonitrile.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 3-fluoro-pyrazine-2-amine.

Scientific Research Applications

3-Fluoro-pyrazine-2-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored as a precursor in the synthesis of antiviral drugs like favipiravir, which has shown efficacy against various RNA viruses.

    Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-pyrazine-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, in the context of antiviral research, derivatives of this compound may inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development.

Comparison with Similar Compounds

    Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide): An antiviral drug with a similar pyrazine core structure.

    3-Fluoro-2-pyridinecarbonitrile: Another fluorinated heterocycle with a pyridine ring instead of a pyrazine ring.

Uniqueness: 3-Fluoro-pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a cyano group makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-fluoropyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FN3/c6-5-4(3-7)8-1-2-9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXOPIYTYHDTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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